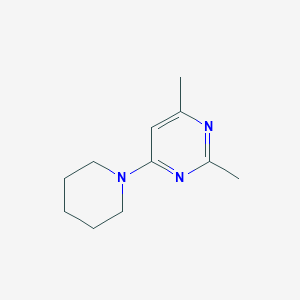

2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine nucleus is a fundamental building block in the field of medicinal chemistry, largely due to its presence in the essential components of nucleic acids: cytosine, thymine, and uracil. juniperpublishers.comjacsdirectory.com This natural prevalence has inspired extensive research into synthetic pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. gsconlinepress.comgsconlinepress.com Over the past several decades, the pyrimidine scaffold has become a cornerstone in the development of numerous therapeutic agents. nih.gov

The versatility of the pyrimidine ring allows for structural modifications at its 2, 4, 5, and 6 positions, enabling the creation of diverse compound libraries with a wide range of biological targets. mdpi.comnih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Consequently, pyrimidine derivatives have been successfully developed into drugs with a remarkable array of applications. mdpi.comnih.gov

Table 1: Therapeutic Applications of Pyrimidine Derivatives

| Therapeutic Area | Examples of Activity | Citations |

|---|---|---|

| Oncology | Anticancer agents (e.g., 5-Fluorouracil), Kinase inhibitors | jacsdirectory.comnih.govingentaconnect.comresearchgate.net |

| Infectious Diseases | Antibacterial, Antiviral (e.g., Zidovudine), Antifungal, Antimalarial | jacsdirectory.comwjarr.comresearchgate.net |

| Central Nervous System | Sedatives, Hypnotics (e.g., Barbiturates), Anticonvulsants | jacsdirectory.comnih.gov |

| Cardiovascular | Antihypertensive agents (e.g., Minoxidil) | jacsdirectory.comnih.gov |

| Inflammatory Conditions | Anti-inflammatory agents | nih.govwjarr.com |

The ongoing exploration of pyrimidine-based compounds continues to yield novel candidates for treating a wide range of diseases, solidifying its status as a "privileged scaffold" in drug discovery. ingentaconnect.comresearchgate.net

Position of Piperidine-Substituted Pyrimidines in Heterocyclic Compound Classes

The combination of pyrimidine and piperidine (B6355638) moieties has led to the development of potent and targeted therapeutic agents. For instance, piperidine-substituted pyrimidines have been investigated as highly effective HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net In these compounds, the piperidine group can occupy specific regions within the enzyme's binding pocket, enhancing potency and improving the resistance profile against viral mutations. nih.gov The piperidine nucleus is a cornerstone in the production of a wide variety of drugs, including anticancer, antiviral, and analgesic agents. researchgate.netarizona.edu The synthesis of piperidine-containing hybrids is a significant theme in medicinal chemistry, aiming to leverage the combined biological activities of both heterocyclic systems. researchgate.net

Academic Research Landscape and Unexplored Avenues for 2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE

A review of the current scientific literature reveals a notable lack of specific research focused on this compound. While extensive research exists for both the pyrimidine core and the piperidine moiety, and for various substituted combinations thereof, this particular compound remains largely uncharacterized.

Research on structurally similar compounds provides a framework for potential areas of investigation. For example, studies on related molecules such as 2,4-dichloro-6-(piperidin-1-yl)pyrimidine (B1321265) highlight its role as a versatile intermediate for synthesizing bioactive molecules, including potential kinase inhibitors and anticancer agents. Similarly, research into 1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidine derivatives suggests potential applications in medicinal chemistry that warrant further exploration. ontosight.ai The synthesis of related compounds like 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine is well-documented, indicating that synthetic pathways to the target compound are feasible. chemicalbook.com

Table 2: Structurally Related Compounds and Their Research Context

| Compound Name | Area of Research/Interest | Citation |

|---|---|---|

| 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | Intermediate in medicinal chemistry for bioactive molecules. | |

| 1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidine-3-carboxylic acid derivatives | Potential pharmaceutical applications. | ontosight.ai |

| 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine | Synthesis and chemical properties. | chemicalbook.com |

The absence of dedicated studies on this compound represents a significant gap in the research landscape. This opens up numerous unexplored avenues:

Synthesis and Characterization: Development and optimization of synthetic routes to produce the compound in high yield and purity, followed by full spectroscopic characterization.

Biological Screening: A broad-based screening of the compound's activity against various biological targets, including kinases, proteases, and microbial strains, could uncover novel therapeutic potential.

Medicinal Chemistry Campaigns: Using the compound as a lead structure for the synthesis of new derivatives to establish structure-activity relationships (SAR) for any identified biological activity.

Computational Studies: In-silico modeling and docking studies could predict potential biological targets and guide experimental work.

Given the proven importance of both the dimethylpyrimidine and piperidine components in drug discovery, this compound stands out as a promising, yet unexamined, candidate for future chemical and pharmacological research.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-8-11(13-10(2)12-9)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPRJYOOTGXBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethyl 6 Piperidin 1 Yl Pyrimidine and Analogous Pyrimidine Derivatives

Foundational Strategies for Pyrimidine (B1678525) Ring Construction

The assembly of the pyrimidine nucleus can be achieved through several reliable methods, including classical condensation reactions, modifications of existing heterocyclic systems via nucleophilic substitution, and modern multicomponent reactions that offer high efficiency.

The most traditional and widely employed method for constructing the pyrimidine ring is the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a three-carbon (C-C-C) fragment, typically a 1,3-bifunctional compound. bu.edu.eg This approach, often referred to as the Pinner synthesis, is highly versatile. For the synthesis of a 2,4-disubstituted pyrimidine, the reaction would typically involve the condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound. mdpi.com

For instance, the reaction of acetamidine (to introduce the 2-methyl group) with a β-dicarbonyl compound like acetylacetone would lead to the formation of a 2,4,6-trimethylpyrimidine. To achieve the desired 2,4-dimethyl-6-substituted pattern, a precursor such as ethyl acetoacetate can be reacted with acetamidine. This condensation initially forms a pyrimidinone intermediate, which can then be functionalized at the 6-position (e.g., through chlorination) to prepare it for subsequent substitution reactions. A general protocol involves reacting an amidinium salt with a sodium salt of a propen-1-ol derivative to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

| N-C-N Fragment | C-C-C Fragment | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Amidine Hydrochloride | β-Keto Ester | Base (e.g., Sodium Ethoxide) | Substituted Pyrimidinone |

| Guanidine Hydrochloride | Chalcones | Silver Oxide, Reflux | 2-Aminopyrimidine Derivatives bu.edu.eg |

| Urea | Benzaldehyde, Cyclopentanone | YbCl₃, Solvent-free | Fused Pyrimidine Derivative bu.edu.eg |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry and is crucial for the functionalization of pre-formed pyrimidine rings. thieme-connect.com The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions when a suitable leaving group (such as a halogen) is present.

The generally accepted mechanism involves a two-step addition-elimination sequence through a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, especially when good leaving groups are involved. nih.gov This pathway is particularly efficient for preparing amino-substituted pyrimidines from chloropyrimidine precursors. thieme-connect.com The introduction of an amino group onto a dichloropyrimidine can deactivate the ring, often requiring harsher conditions for a second substitution. thieme-connect.com However, activating groups on the exocyclic amine can facilitate subsequent substitutions. thieme-connect.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, have gained prominence as a sustainable and efficient strategy for synthesizing complex molecules like pyrimidines. bohrium.comacs.orgfigshare.com These reactions offer significant advantages, including high atom economy, reduced reaction times, and the ability to generate diverse molecular libraries. acs.orgfigshare.com

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.orgfigshare.comnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrically decorated pyrimidines with excellent regioselectivity and yields up to 93%. acs.orgfigshare.comnih.gov Another MCR approach involves the oxidative [3+2+1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.org These modern methods provide direct access to complex pyrimidine scaffolds that would otherwise require lengthy, multi-step syntheses. acs.orgfigshare.com

Introduction and Functionalization of the Piperidine (B6355638) Moiety

The final step in synthesizing 2,4-dimethyl-6-(piperidin-1-yl)pyrimidine is the covalent attachment of the piperidine ring to the C6 position of the 2,4-dimethylpyrimidine core. This is almost exclusively achieved via nucleophilic aromatic substitution.

The incorporation of a piperidine moiety onto a pyrimidine ring is a classic SNAr reaction. The process involves reacting a halopyrimidine, typically 2,4-dimethyl-6-chloropyrimidine, with piperidine. Piperidine acts as the nitrogen nucleophile, attacking the electron-deficient C6 position and displacing the chloride leaving group.

These reactions are typically carried out by heating the reactants in a suitable solvent, such as ethanol or dimethylformamide (DMF). rsc.org In some cases, a base like potassium carbonate may be added to neutralize the hydrogen halide formed during the reaction. questjournals.org The reaction of 2,4-diamino-6-chloropyrimidine-3-N-oxide with piperidine, for example, is a key step in the synthesis of Minoxidil and is performed by heating the reactants. questjournals.orggoogle.com Similar strategies are used to synthesize various piperazine-substituted pyrimidines by refluxing a 2-(methylsulfanyl)pyrimidine with N-methylpiperazine or N-phenylpiperazine. nih.gov

Table 2: Representative Conditions for Nucleophilic Substitution on Halopyrimidines

| Pyrimidine Substrate | Nucleophile | Solvent/Conditions | Product |

|---|---|---|---|

| 2,4-Diamino-6-chloropyrimidine-3-N-oxide | Piperidine | Acetone, K₂CO₃ | 2,4-Diamino-6-(piperidin-1-yl)pyrimidine-3-oxide (Minoxidil) questjournals.org |

| 4-Substituted-2-(methylsulfanyl)pyrimidine | N-Phenylpiperazine | Dry Ethanol, KOH (cat.), Reflux | 4-Substituted-2-(4-phenylpiperazin-1-yl)pyrimidine nih.gov |

| 2,4-Dichlorothieno[3,2-d]pyrimidine | tert-Butyl 4-aminopiperidine-1-carboxylate | N/A | Piperidine-substituted thieno[3,2-d]pyrimidine derivative nih.gov |

Regioselectivity is a critical consideration when multiple potential reaction sites are present on the pyrimidine scaffold, such as in di- or tri-halopyrimidines. The inherent electronic properties of the pyrimidine ring render the C2, C4, and C6 positions electrophilic and thus susceptible to nucleophilic attack. The precise order of reactivity can be influenced by the existing substituents on the ring. stackexchange.com

Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 or C6 can be delocalized onto both ring nitrogen atoms, whereas attack at C2 allows delocalization onto only one nitrogen. For the synthesis of this compound, the issue of regioselectivity is circumvented by using a starting material that is selectively functionalized at the C6 position, namely 2,4-dimethyl-6-chloropyrimidine. The two methyl groups at the C2 and C4 positions are not leaving groups and serve to direct the substitution exclusively to the C6 position. This strategic choice of substrate ensures that the piperidine nucleophile attacks only the desired carbon, leading to the formation of the target molecule without isomeric byproducts.

Advanced Synthetic Techniques and Green Chemistry Considerations

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including pyrimidine derivatives. This technique utilizes microwave irradiation to rapidly heat sealed reaction vessels, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating that can accelerate reaction rates.

The application of microwave irradiation is particularly beneficial in the synthesis of substituted pyrimidines. For instance, various studies have demonstrated the successful synthesis of polysubstituted pyrimidines and fused pyrimidine systems under microwave conditions. fiveable.mersc.org These protocols often align with the principles of green chemistry by minimizing energy consumption and reducing the use of volatile organic solvents. chemistryviews.org While a specific microwave-assisted protocol for this compound is not extensively detailed in the literature, the general applicability of this technology to pyrimidine synthesis suggests its potential for the efficient construction of this target molecule.

For example, the synthesis of various 2,4,6-trisubstituted pyrimidines has been achieved through microwave-assisted solution-phase parallel synthesis. tandfonline.com This approach allows for the rapid generation of a library of compounds, which is highly valuable in medicinal chemistry for structure-activity relationship studies. The key advantages of employing microwave technology in the synthesis of such derivatives are summarized in the table below.

| Feature | Benefit of Microwave-Assisted Synthesis |

| Reaction Time | Significantly reduced (minutes vs. hours) |

| Product Yield | Often higher than conventional methods |

| Purity | Can lead to cleaner reactions with fewer byproducts |

| Energy Efficiency | Lower overall energy consumption |

| Solvent Usage | Potential for solvent-free reactions or use of greener solvents |

The typical setup for a microwave-assisted synthesis involves reacting the starting materials in a sealed vessel transparent to microwaves, which is then placed in a microwave reactor. The reaction is irradiated at a set temperature and power for a specified time. For the synthesis of a compound like this compound, this could involve the reaction of a suitably substituted pyrimidine precursor with piperidine under microwave irradiation.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, represent a highly efficient and atom-economical approach to chemical synthesis. This strategy minimizes waste, reduces the use of purification solvents, and saves time and resources. Multicomponent reactions (MCRs), a subset of one-pot reactions where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials, are particularly powerful in generating molecular complexity in a single step.

The synthesis of pyrimidine derivatives has greatly benefited from the development of one-pot and multicomponent reaction strategies. nih.govnih.gov These methods often allow for the construction of the pyrimidine core and the introduction of various substituents in a single, streamlined process. For instance, a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported, showcasing the ability to rapidly assemble complex heterocyclic systems. tandfonline.com

While a specific one-pot synthesis for this compound is not explicitly described, analogous syntheses of substituted pyrimidines provide a blueprint for how such a process could be designed. A hypothetical one-pot synthesis could involve the reaction of a diketone, an amidine, and a suitable precursor to introduce the piperidinyl group. The advantages of such an approach are numerous and align with the principles of green chemistry.

A notable example of a sustainable multicomponent pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. fiveable.memdpi.com This reaction proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines with excellent regioselectivity. fiveable.memdpi.com This demonstrates the potential for developing efficient and sustainable one-pot syntheses for a wide range of pyrimidine derivatives.

The following table summarizes the key benefits of employing one-pot reaction sequences in the synthesis of pyrimidine derivatives.

| Advantage | Description |

| Increased Efficiency | Reduces the number of reaction and purification steps, saving time and resources. |

| Atom Economy | Maximizes the incorporation of starting material atoms into the final product, minimizing waste. |

| Reduced Solvent Use | Eliminates the need for solvents for intermediate isolation and purification. |

| Simplified Procedures | Simplifies experimental setup and execution. |

Catalytic Systems in Pyrimidine and Piperidine Derivative Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. The synthesis of pyrimidine and piperidine derivatives has been significantly advanced through the use of various catalytic systems, including metal-based catalysts, organocatalysts, and biocatalysts.

Metal-Based Catalysis: Transition metal catalysts are widely employed in the synthesis of pyrimidines. For example, iron-catalyzed cyclization protocols have been developed for the modular synthesis of pyrimidines from saturated carbonyl compounds and amidines. acs.org Copper-catalyzed reactions have also been utilized for the synthesis of various pyrimidine derivatives. mdpi.com Iridium-catalyzed multicomponent synthesis has proven effective for the regioselective formation of highly substituted pyrimidines from amidines and alcohols. nih.gov In the context of piperidine synthesis, palladium-catalyzed hydrogenation of pyridine precursors is a common and effective method. nih.gov

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysis, often avoiding issues of metal toxicity and cost. In pyrimidine synthesis, organocatalytic approaches have been developed for reactions such as the inverse electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine. mdpi.com For piperidine synthesis, organocatalysts have been used to achieve enantioselective transformations, providing access to chiral piperidine derivatives.

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers unparalleled selectivity and environmentally benign reaction conditions. While the direct biocatalytic synthesis of this compound is not reported, enzymes from purine and pyrimidine salvage pathways are valuable for the synthesis of various nucleic acid components. nih.gov In piperidine synthesis, biocatalytic methods have been combined with radical cross-coupling to enable the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.org

The table below provides a comparative overview of different catalytic systems used in the synthesis of pyrimidine and piperidine derivatives.

| Catalytic System | Examples in Pyrimidine/Piperidine Synthesis | Key Advantages |

| Metal-Based Catalysis | Iron, Copper, Iridium, Palladium, Ruthenium, Nickel nih.govnih.govmdpi.comacs.org | High efficiency, broad substrate scope, enables a wide range of transformations. |

| Organocatalysis | Proline derivatives, Taurine tandfonline.commdpi.com | Metal-free, often milder reaction conditions, enables enantioselective synthesis. |

| Biocatalysis | Hydrolases, Oxidoreductases chemistryviews.orgnih.gov | High selectivity (chemo-, regio-, enantio-), environmentally friendly (aqueous media, mild conditions). |

The choice of catalytic system depends on the specific transformation, desired selectivity, and sustainability goals of the synthesis. The continuous development of novel and more efficient catalysts is a key driver of innovation in the synthesis of medicinally important molecules like this compound.

Chemical Reactivity and Mechanistic Studies of 2,4 Dimethyl 6 Piperidin 1 Yl Pyrimidine

Reaction Pathways Involving the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, the substituents at the 2, 4, and 6 positions significantly modulate this reactivity. In 2,4-dimethyl-6-(piperidin-1-yl)pyrimidine, the two methyl groups and the nitrogen atom of the piperidine (B6355638) ring act as electron-donating groups, which increases the electron density of the pyrimidine core compared to the unsubstituted parent heterocycle.

Electrophilic and Nucleophilic Attack on the Pyrimidine Ring

Electrophilic Attack: Generally, pyrimidines are resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogens. The presence of activating groups like the methyl and piperidino substituents in this compound increases the electron density, potentially allowing for electrophilic attack under forcing conditions. The most likely site for such an attack would be the C-5 position, which is meta to the ring nitrogens and activated by the flanking electron-donating groups at C-4 and C-6.

Nucleophilic Attack: Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems, including pyrimidines. nih.govyoutube.com For SNAr to occur, two main conditions must be met: the ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. youtube.com In the case of this compound, the ring is substituted with electron-donating groups, which disfavors nucleophilic attack. However, if a good leaving group were present on the ring (e.g., a halogen), substitution could be possible.

Studies on related systems, such as 2-amino-4,6-dichloropyrimidine, show that halogens on the pyrimidine ring can be readily displaced by nucleophiles. nih.govmdpi.com The reaction of 2-substituted N-methylpyridinium ions with piperidine has been shown to proceed via a mechanism involving rate-determining deprotonation of the addition intermediate. nih.govrsc.org While the target molecule lacks a leaving group for a typical SNAr reaction, understanding these principles is crucial for designing synthetic pathways to further functionalize the pyrimidine core.

Cycloaddition Reactions and Subsequent Transformations

The electron-deficient nature of the pyrimidine ring allows it to participate as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. fao.org However, the electron-donating substituents in this compound would likely decrease its reactivity in such transformations. Studies on 1,2,3-triazines, which are also electron-deficient heterocycles, have shown that electron-donating groups can slow or even prevent cycloaddition reactions. nih.govacs.org

Conversely, the increased electron density could make the pyrimidine ring a potential dienophile in reactions with highly reactive, electron-deficient dienes. More commonly, pyrimidines can be transformed into other heterocycles like pyridines through cycloaddition-elimination sequences. For instance, ynamides have been shown to react with pyrimidines in a three-step transformation that includes a retro [4+2]-cycloaddition. rsc.org

While specific cycloaddition studies on this compound are not prevalent, the general principles suggest that its participation in such reactions would be highly dependent on the electronic nature of the reaction partner and the reaction conditions.

Intramolecular Rearrangements and Their Mechanisms (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-documented isomerization process in heterocyclic chemistry, particularly for pyrimidine derivatives. wikipedia.org This reaction involves the translocation of endocyclic and exocyclic heteroatoms through a mechanism of ring opening, rotation of the side chain, and subsequent ring closure. nih.govnih.gov It is commonly observed in the conversion of 1-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines. nih.gov

The rearrangement can be catalyzed by acid or base and is often accelerated by heat. nih.gov Under basic conditions, the mechanism is believed to involve the addition of a hydroxide (B78521) ion, followed by the opening of the pyrimidine ring. researchgate.net The propensity for this rearrangement is influenced by factors such as the pH of the medium and the electronic properties of the substituents. nih.govrsc.org A decrease in the π-electron density of the pyrimidine ring typically increases the rate of the rearrangement. nih.gov

Although this compound itself is not primed for a classic Dimroth rearrangement (as it is not an N-alkylated iminopyrimidine), its derivatives could potentially undergo this transformation. The principles of the Dimroth rearrangement are widely applied in the synthesis of various biologically active compounds, including 4-aminopyrimidines. nih.gov

| Substrate Type | Conditions | Outcome | Reference |

|---|---|---|---|

| 1-Alkyl-2-iminopyrimidines | Aqueous conditions | Ring-opening to an aminoaldehyde followed by ring closure. | wikipedia.org |

| 5-Cyano-1,2-dihydro-2-imino-1-methylpyrimidine | Dilute aqueous ammonia, warming | Normal rearrangement to 5-cyano-2-methylaminopyrimidine. | rsc.org |

| 5-Cyano-1,2-dihydro-2-imino-1-methylpyrimidine | Aqueous sodium hydroxide | Abnormal rearrangement via addition to the cyano group. | rsc.org |

| Imidazo[1,2-a]pyrimidines | Aqueous basic conditions | Rearrangement via hydroxide ion addition and ring opening. | researchgate.net |

Transformations of the Piperidine Substituent

The piperidine ring attached at the C-6 position of the pyrimidine core is a saturated N-heterocycle and has its own characteristic reactivity. Functionalization of this pre-existing ring system is a common strategy in medicinal chemistry to modulate a compound's properties. researchgate.net

Oxidation and Reduction Reactions

Oxidation: The piperidine ring is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. Oxidation of N-substituted piperidines can lead to the formation of various products, including piperidin-2-ones (lactams). Reagents such as potassium permanganate (B83412) have been used to oxidize 1-(arylazo)piperidines, yielding products oxidized at the α-position of the piperidine ring. rsc.org Similarly, N-acyl-piperidines can be oxidized to the corresponding piperidin-2-ones using systems like iron(II)-hydrogen peroxide. researchgate.net Hypervalent iodine reagents have also been employed for the oxidation of N-protected piperidines, which can generate N-acyliminium ion intermediates that are trapped by nucleophiles. nih.gov

| Substrate | Oxidizing Agent/System | Major Product(s) | Reference |

|---|---|---|---|

| 1-(4-chlorophenylazo)piperidine | Aqueous KMnO₄ | 1-(4-chlorophenylazo)piperidin-2-one and -4-one | rsc.org |

| N-acyl-piperidines | Fe(II)-H₂O₂ | Piperidin-2-ones | researchgate.net |

| N-carbamate protected piperidines | PhI(OAc)₂ / TMSBr | α-hydroxy-β,β-dibromine functionalized piperidines | nih.gov |

Reduction: As the piperidine ring is a fully saturated heterocycle, it cannot be further reduced under typical hydrogenation conditions. The synthesis of piperidines often involves the reduction of their aromatic precursor, pyridine. nih.govorganic-chemistry.org This is a common and crucial transformation, achieved using a variety of catalytic systems, including transition metals under hydrogen pressure or transfer hydrogenation conditions. nih.govorganic-chemistry.org The piperidine ring in this compound would be stable to many reducing agents used to transform other functional groups that might be present in a more complex derivative.

Functional Group Interconversions on the Piperidine Ring

The versatile reactivity of the piperidine ring allows for the introduction of various functional groups, which is a key strategy for creating molecular diversity. ijnrd.org While the direct functionalization of an N-aryl piperidine ring can be challenging, several methods have been developed for substituted piperidines.

For instance, N-Boc protected 2-arylpiperidines can undergo kinetic resolution via deprotonation using a chiral base, allowing for the enantioselective synthesis of substituted piperidines. acs.org Subsequent functionalization of a methylene (B1212753) group on the piperidine ring, for example through hydroboration-oxidation, can introduce new stereocenters with high diastereoselectivity. acs.org Such strategies demonstrate the potential to modify the piperidine moiety of the title compound to generate a library of analogs for structure-activity relationship studies. The development of methods for assembling multi-substituted chiral piperidines, often inspired by biosynthetic pathways, highlights the importance of this scaffold in synthetic chemistry. rsc.org

Comprehensive Mechanistic Elucidation of Synthetic Pathways

The synthesis of this compound typically proceeds through a well-established pathway in pyrimidine chemistry: the nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine ring. A plausible and widely utilized synthetic route involves the reaction of a precursor, 2,4-dimethyl-6-chloropyrimidine, with piperidine. This reaction is a classic example of nucleophilic displacement of a halogen atom from an electron-deficient heterocyclic system.

2,4-dimethyl-6-chloropyrimidine + Piperidine → this compound + HCl

The mechanistic elucidation of this pathway involves a two-step process: nucleophilic attack followed by the departure of the leaving group. This process is characteristic of SNAr reactions on heterocyclic rings.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the electron-deficient C6 carbon of the 2,4-dimethyl-6-chloropyrimidine ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the inductive effect of the chlorine atom at the C6 position, making this carbon atom highly susceptible to nucleophilic attack.

The lone pair of electrons on the nitrogen atom of piperidine attacks the C6 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

Step 2: Departure of the Leaving Group and Re-aromatization

The Meisenheimer complex is a transient species. The subsequent step involves the collapse of this intermediate to restore the aromaticity of the pyrimidine ring. This is achieved by the elimination of the chloride ion (Cl⁻), which is a good leaving group. The departure of the chloride ion is the rate-determining step in many SNAr reactions.

Upon the departure of the chloride ion, the aromaticity of the pyrimidine ring is re-established, yielding the final product, this compound, and a molecule of hydrogen chloride. The generated HCl is typically neutralized by an excess of the amine nucleophile (piperidine) or by the addition of a non-nucleophilic base to the reaction mixture to drive the reaction to completion.

The regioselectivity of nucleophilic substitution on substituted chloropyrimidines is a critical aspect of the synthesis. In the case of 2,4-dichloro-6-methylpyrimidine, for instance, the first substitution with an amine generally occurs at the C4 or C6 position due to the activating effect of the nitrogen atoms. Subsequent substitution reactions would then proceed at the remaining chloro-substituted positions.

The reaction conditions for such syntheses are crucial for optimizing the yield and purity of the product. These conditions often involve the use of a suitable solvent and may be influenced by temperature and the presence of a base.

Interactive Data Table: Key Aspects of the Synthetic Pathway

| Step | Description | Key Intermediates | Factors Influencing the Step |

| 1 | Nucleophilic attack of piperidine on the C6 carbon of 2,4-dimethyl-6-chloropyrimidine. | Meisenheimer Complex | Nucleophilicity of the amine, electrophilicity of the pyrimidine ring. |

| 2 | Elimination of the chloride ion and re-aromatization of the pyrimidine ring. | Transition State | Stability of the leaving group, solvent polarity. |

Detailed Research Findings

While specific mechanistic studies for the synthesis of this compound are not extensively documented in publicly available literature, the proposed mechanism is strongly supported by a wealth of research on the reactivity of chloropyrimidines. Studies on the amination of various chloropyrimidines consistently demonstrate the SNAr mechanism as the operative pathway.

Research on the synthesis of analogous 2,4-disubstituted-6-aminopyrimidines has shown that the reaction proceeds efficiently with a variety of amine nucleophiles. The rate of reaction is influenced by the nature of the substituents on the pyrimidine ring and the nucleophilicity of the amine. Electron-withdrawing groups on the pyrimidine ring generally accelerate the reaction by increasing the electrophilicity of the carbon atoms, while electron-donating groups can have the opposite effect.

Computational studies on the regioselectivity of SNAr reactions on dichloropyrimidines have provided insights into the factors governing the position of nucleophilic attack. These studies often analyze the lowest unoccupied molecular orbital (LUMO) energies and coefficients to predict the most likely site of reaction.

Structural Characterization and Advanced Spectroscopic Analysis of 2,4 Dimethyl 6 Piperidin 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 2,4-dimethyl-6-(piperidin-1-yl)pyrimidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise assignments of the pyrimidine (B1678525) and piperidine (B6355638) ring systems.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrimidine ring, the two methyl groups, and the piperidine moiety. The lone proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region. The two methyl groups attached to the pyrimidine ring at positions 2 and 4 will also likely appear as singlets, with slightly different chemical shifts due to their distinct electronic environments. The protons of the piperidine ring typically exhibit more complex splitting patterns. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded and appear as a multiplet, while the protons on the β and γ carbons will appear further upfield, also as multiplets.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring will resonate at characteristic downfield shifts. The carbons of the two methyl groups will appear in the upfield aliphatic region. The piperidine ring will show three distinct signals for the α, β, and γ carbons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate proton and carbon signals, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Pyrimidine-H5 | CH | ~6.2-6.5 | ~105-110 | Singlet (s) |

| Pyrimidine-C2 | C | - | ~162-165 | - |

| Pyrimidine-C4 | C | - | ~168-171 | - |

| Pyrimidine-C6 | C | - | ~160-163 | - |

| Methyl (C2-CH₃) | CH₃ | ~2.3-2.5 | ~23-26 | Singlet (s) |

| Methyl (C4-CH₃) | CH₃ | ~2.2-2.4 | ~20-23 | Singlet (s) |

| Piperidine-Hα (C2', C6') | CH₂ | ~3.5-3.8 | ~45-48 | Multiplet (m) |

| Piperidine-Hβ (C3', C5') | CH₂ | ~1.6-1.8 | ~25-28 | Multiplet (m) |

| Piperidine-Hγ (C4') | CH₂ | ~1.5-1.7 | ~24-26 | Multiplet (m) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through analysis of its fragmentation patterns. Using techniques like Electron Ionization (EI), the molecule is ionized, leading to the formation of a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) confirms the molecular weight.

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₁H₁₇N₃). The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways are expected. The pyrimidine ring itself is relatively stable, but cleavages of the substituents are common. sapub.org

Key fragmentation processes would likely include:

α-Cleavage: The bond between the piperidine ring and the pyrimidine ring can cleave. More commonly, α-cleavage next to the piperidine nitrogen can occur, leading to the loss of an ethyl radical (•C₂H₅) or related fragments from the piperidine ring.

Loss of Methyl Radical: Cleavage of one of the methyl groups from the pyrimidine ring (loss of •CH₃) would result in a fragment ion at [M-15]⁺.

Piperidine Ring Fragmentation: The piperidine ring can undergo retro-Diels-Alder type reactions or sequential loss of small neutral molecules like ethene (C₂H₄).

Pyrimidine Ring Fission: At higher energies, the pyrimidine ring itself can fragment, though this is typically less favored than the loss of substituents. sapub.org

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 191 | [M]⁺• (Molecular Ion) | - |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical |

| 162 | [M - C₂H₅]⁺ | α-cleavage in the piperidine ring |

| 108 | [C₆H₈N₂]⁺• | Cleavage of the C-N bond to the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups and ascertain the vibrational modes present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

The spectrum would be characterized by several key regions. The region from 3100 to 2800 cm⁻¹ corresponds to C-H stretching vibrations. This includes the aromatic C-H stretch from the pyrimidine ring and the aliphatic C-H stretches from the methyl and piperidine groups. The region between 1650 and 1400 cm⁻¹ is particularly informative, containing the C=N and C=C stretching vibrations of the pyrimidine ring. nih.govcore.ac.uk The presence of multiple strong bands in this area is characteristic of aromatic heterocyclic systems.

Furthermore, C-H bending vibrations for the methyl groups will be observed around 1460 and 1375 cm⁻¹. The piperidine ring will contribute characteristic C-N stretching vibrations, typically found in the 1250-1020 cm⁻¹ region, as well as various CH₂ bending, wagging, and twisting modes throughout the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine) |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl & Piperidine) |

| 1620-1550 | C=N Stretch | Pyrimidine Ring |

| 1580-1450 | C=C Stretch | Pyrimidine Ring |

| 1470-1430 | CH₂ Bend (Scissoring) | Piperidine |

| 1465-1450 & 1380-1370 | C-H Bend (Asymmetric & Symmetric) | Methyl |

| 1250-1180 | C-N Stretch | Aryl-N & Aliphatic-N |

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography provides the most definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules of this compound in a single crystal. This technique can determine bond lengths, bond angles, and torsion angles with very high precision, confirming the molecular connectivity and stereochemistry.

The analysis would also reveal details about the intermolecular interactions, such as hydrogen bonds or π-π stacking interactions, that stabilize the crystal lattice. Although the target molecule lacks strong hydrogen bond donors, weak C-H···N interactions may be present. The specific bond lengths within the pyrimidine ring can provide insight into the degree of electron delocalization.

Table 4: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Piperidine Ring Conformation | Chair |

| Pyrimidine Ring Geometry | Planar |

| Dihedral Angle (Pyrimidine-Piperidine) | ~40-60° |

| Bond Length C-N (Pyrimidine-Piperidine) | ~1.36-1.39 Å |

| Intermolecular Interactions | van der Waals forces, possible weak C-H···N bonds |

Chromatographic Methodologies for Purity Assessment and Isomer Differentiation

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, or potential isomers. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. rjptonline.org

A typical purity assessment would involve a reverse-phase HPLC (RP-HPLC) method. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound would elute at a specific retention time, and its purity can be calculated by integrating the area of its peak relative to the total area of all peaks detected, usually by a UV detector set to a wavelength where the pyrimidine ring strongly absorbs (around 254 nm).

This method is also highly effective for isomer differentiation. For instance, if there were a possibility of forming the 2,6-dimethyl-4-(piperidin-1-yl)pyrimidine isomer, it would likely have a different retention time under the same HPLC conditions due to differences in polarity and interaction with the stationary phase. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable.

Table 5: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Computational Chemistry and Molecular Modeling of 2,4 Dimethyl 6 Piperidin 1 Yl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,4-dimethyl-6-(piperidin-1-yl)pyrimidine. These computational methods provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical indicators of chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. For pyrimidine (B1678525) derivatives, the nitrogen atoms typically create regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack. Conversely, areas with positive potential are prone to nucleophilic attack. These calculations help identify the most probable sites for molecular interactions and chemical reactions. nih.govresearchgate.net

Furthermore, quantum chemical parameters such as ionization potential, electron affinity, and global hardness can be derived from the orbital energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. nih.gov

Table 1: Calculated Quantum Chemical Parameters for a Representative Pyrimidine Derivative

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 5.5 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 to 7.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.0 to 2.0 eV |

Note: Values are illustrative and depend on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of this compound and its interactions with solvent molecules over time. nih.gov By simulating the atomic motions of the molecule, MD can reveal the preferred three-dimensional arrangements (conformations) and the flexibility of the pyrimidine and piperidine (B6355638) rings. nih.gov

These simulations can track the molecule's dynamic behavior in different environments, such as in an aqueous solution or a nonpolar solvent. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand the molecule's compactness. The analysis of these trajectories provides a detailed picture of the conformational ensembles that exist at equilibrium. researchgate.net

MD simulations also offer a granular view of solvent interactions. They can characterize the formation and lifetime of hydrogen bonds between the molecule's nitrogen atoms and water molecules, and map the organization of the solvent shell around the compound. This information is crucial for understanding the molecule's solubility and how its conformation might adapt to different biological environments. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. For this compound and its analogs, docking studies are essential for identifying potential biological targets and elucidating the structural basis of their activity. ashdin.commdpi.com

In these studies, the compound is computationally placed into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations, scoring them based on a force field to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

The results of docking studies reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the target's active site. nih.gov For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the methyl and piperidine groups can engage in hydrophobic interactions. These insights are fundamental for understanding the mechanism of action and for guiding the rational design of more potent derivatives. ashdin.comnih.gov

Table 2: Example of Molecular Docking Results for a Pyrimidine Derivative with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 | -9.8 | Arg120, Tyr355 | Hydrogen Bond |

| (PDB: 5IKR) | Val523, Ser353 | Hydrophobic, van der Waals | |

| Dihydrofolate Reductase | -8.5 | Ile7, Phe31 | Hydrophobic |

| (PDB: 1DLS) | Arg57, Asp27 | Hydrogen Bond, Electrostatic |

Note: This data is illustrative, based on studies of similar pyrimidine-containing compounds. ashdin.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For piperidinopyrimidine analogs, QSAR models are developed to predict their inhibitory activity against specific targets, such as enzymes like Oxidosqualene Cyclase (OSC). researchgate.net

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various electronic, steric, and hydrophobic properties of the molecules. researchgate.net Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods such as Support Vector Machines (SVM) are then used to build a model that links these descriptors to the observed biological activity (e.g., pIC50). researchgate.netnih.gov

A robust QSAR model is validated using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient (Q²), and the Root Mean Square Error (RMSE). nih.gov A high R² value indicates a good fit of the model to the training data, while a high Q² value signifies good predictive power. nih.govresearchgate.net These validated models can then be used to predict the activity of new, unsynthesized derivatives, thereby optimizing the design process and prioritizing compounds for synthesis. researchgate.netmdpi.com

Table 3: Statistical Validation Parameters for a Typical QSAR Model of Pyrimidine Derivatives

| Model Parameter | Description | Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.85 |

| Q² (Cross-Validated R²) | Measures the predictive ability of the model via internal validation. | > 0.70 |

| R²pred (External Validation) | Measures the predictive ability on an external test set. | > 0.60 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | < 0.30 |

Note: These values represent benchmarks for a well-performing QSAR model. nih.govresearchgate.net

In Silico Prediction of Reaction Energetics and Selectivity Profiles

In silico methods, particularly those based on quantum chemistry, can predict the energetics and selectivity of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the transition states and intermediates, and determine the activation energies. nih.gov

These calculations allow for the prediction of reaction feasibility and rates under various conditions. A lower calculated activation energy corresponds to a faster reaction. This approach is valuable for optimizing synthetic routes, predicting potential byproducts, and understanding reaction mechanisms at a molecular level.

Furthermore, computational models can predict regioselectivity and stereoselectivity. By comparing the activation energies of different possible reaction pathways, it is possible to determine which product is energetically favored. For example, in electrophilic substitution reactions on the pyrimidine ring, these calculations can predict which position is most likely to react. This predictive capability allows for the rational design of synthetic strategies to achieve desired products with high efficiency and purity. nih.gov

Structure Activity Relationship Sar Studies of 2,4 Dimethyl 6 Piperidin 1 Yl Pyrimidine Derivatives

Systematic Variation of Substituents on the Pyrimidine (B1678525) Scaffold

The pyrimidine ring serves as a foundational scaffold in numerous biologically active compounds, and its substitution pattern is a key determinant of activity. In derivatives related to 2,4-dimethyl-6-(piperidin-1-yl)pyrimidine, the substituents at positions 2, 4, and 5 are critical for modulating potency and selectivity.

Research on analogous 2,4-diaminopyrimidine and 2,4-disubstituted pyrimidine derivatives has demonstrated that these positions are pivotal for interaction with biological targets. For instance, in a series of pyrimidine-2,4-diamine analogues, modifications at these positions were explored to optimize anticancer activity. Similarly, studies on other 2,4-disubstituted pyrimidines have shown that the nature of the groups at these positions can drastically alter the compound's biological profile nih.gov.

The general SAR findings for related pyrimidine scaffolds can be summarized as follows:

Position 2: This position often engages in crucial hydrogen bonding interactions within target proteins. In many kinase inhibitors, for example, an amino group at C2 acts as a hinge-binder, mimicking the adenine core of ATP rsc.org. Replacing the methyl group in the parent compound with other functionalities like amines or substituted anilines can therefore significantly impact target affinity.

Position 4: The substituent at this position often points towards the solvent-exposed region or a secondary pocket of a binding site. Variations here can influence solubility, metabolic stability, and selectivity. In some kinase inhibitor series, bulky or hydrophobic groups at C4 enhance potency by occupying a hydrophobic pocket mdpi.com.

Position 5: This position on the pyrimidine ring offers another vector for modification. Introducing small halogen atoms or cyano groups can alter the electronic properties of the ring and provide additional interaction points with the target, often leading to improved activity.

The following table, derived from studies on analogous 2,4-disubstituted pyrimidine structures, illustrates the impact of varying substituents on biological activity.

| Scaffold | R2 Substituent | R4 Substituent | Observed Activity Trend |

| Pyrimidine | Amino | Phenylamino | High affinity for kinase targets |

| Pyrimidine | Methyl | Morpholino | Variable, target-dependent activity |

| Pyrimidine | Thio-alkyl | Methyl | Plant growth-stimulating activity noted researchgate.net |

| Pyrimidine | Amino | Cycloalkylamino | Potency influenced by ring size and hydrophobicity |

This table is a generalized representation based on SAR studies of various 2,4-disubstituted pyrimidine series.

Impact of Functionalization on the Piperidine (B6355638) Ring on Molecular Interactions

Studies on related structures, such as sulfonylpiperidine-substituted pyrimidine lactams, have shown that the piperidine ring is highly sensitive to modification. In one series of CDK2 inhibitors, even minor changes to the piperidine ring, including altering its size (e.g., to pyrrolidine or azepane) or adding substituents, resulted in a dramatic loss of activity nih.gov. This suggests that the piperidine ring occupies a tightly constrained pocket in the target protein, where its size and conformation are optimal for binding.

Conversely, in other chemical series, functionalization of the piperidine ring is a viable strategy for enhancing potency and selectivity. For instance, adding hydroxyl or methyl groups can lead to new hydrogen bonds or hydrophobic interactions. A study on piperine derivatives as MAO inhibitors found that a 4-methyl-substituted piperidine ring resulted in a highly potent and selective compound acs.org. Similarly, para-substitution on a piperidine ring with a hydroxyl group was shown to increase the inhibitory effect acs.org.

The impact of these modifications can be summarized in the following points:

Hydrophobic Interactions: The carbon skeleton of the piperidine ring can engage in van der Waals interactions with nonpolar residues in a protein's binding pocket.

Hydrogen Bonding: The piperidine nitrogen is typically involved in the linkage to the pyrimidine ring. However, introducing substituents with hydrogen bond donors or acceptors (e.g., -OH, -NH2) can create new, favorable interactions.

Conformational Effects: Substituents on the piperidine ring can influence its preferred chair conformation, which in turn affects the orientation of the entire molecule within the binding site.

Role of Methyl Groups in Modulating Molecular Recognition and Activity

The two methyl groups at positions 2 and 4 of the pyrimidine scaffold are not merely passive substituents; they actively contribute to the molecule's biological profile. The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group to a lead compound can dramatically improve its activity.

The roles of the methyl groups in this compound can be multifaceted:

Hydrophobic Interactions: Methyl groups can fit into small, hydrophobic pockets within a protein's active site, displacing water molecules and leading to a favorable entropic gain upon binding.

Conformational Restriction: A methyl group can act as a conformational lock. By introducing steric hindrance, it can restrict the rotation around adjacent single bonds, forcing the molecule into a more bioactive conformation and reducing the entropic penalty of binding.

Metabolic Blocking: Methyl groups can be strategically placed to block sites of metabolic oxidation. This can increase the compound's half-life and oral bioavailability.

Electronic Effects: As electron-donating groups, methyl substituents can modulate the electron density of the pyrimidine ring, which can influence its reactivity and the strength of its interactions with the target.

In a series of S-substituted 4,6-dimethylpyrimidine derivatives, this core structure was found to be effective for achieving plant growth-stimulating activity, highlighting the utility of the dimethylpyrimidine scaffold in generating biologically active molecules researchgate.net.

Conformational Analysis and Its Influence on Binding Efficacy

Computational modeling and conformational analysis of structurally similar compounds have provided key insights. For pyrimidine-based mTOR inhibitors, studies revealed that the conformation of the molecule and its ability to interact with a network of structured water molecules were essential for high-affinity binding acs.org. The orientation of the pyrimidine core within the ATP-binding pocket was a critical parameter for potency acs.org.

Key conformational considerations include:

Torsional Angle: The angle between the plane of the pyrimidine ring and the piperidine ring.

Piperidine Conformation: The preference for axial versus equatorial positioning of any substituents on the piperidine ring.

Intramolecular Interactions: The potential for non-covalent interactions between different parts of the molecule that stabilize a particular conformation.

Rational Design Principles Derived from SAR Data

The collective SAR data from studies on this compound and related analogues provide a set of guiding principles for the rational design of new, more effective compounds researchgate.netnih.gov.

Scaffold Hopping and Core Refinement: While the dimethylpyrimidine core is a validated starting point, related scaffolds like pyrazolo[3,4-d]pyrimidines, which also mimic the adenine of ATP, can offer alternative hinge-binding interactions and improved selectivity profiles rsc.org.

Exploitation of Pockets: The piperidine moiety at C6 and substituents at C2/C4 should be optimized to exploit specific hydrophobic and hydrophilic pockets in the target binding site. The SAR data strongly suggest that the piperidine ring often occupies a well-defined space, and modifications should be made with caution nih.gov.

Modulation of Physicochemical Properties: Substituents can be chosen to fine-tune properties like solubility, lipophilicity (LogP), and metabolic stability. For example, introducing polar groups can improve solubility, while adding fluorine atoms can enhance metabolic stability and binding affinity.

Structure-Based Design: When a crystal structure of the target protein is available, molecular docking and dynamics simulations can be used to predict the binding modes of designed analogues. This allows for the design of compounds with optimized interactions, such as hydrogen bonds with key residues like Asn140 in the BRD4 pocket or Cys133 in PLK1 for certain inhibitor classes nih.gov.

These principles, derived from empirical SAR studies, form a feedback loop for iterative drug design, enabling the creation of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.

Investigation of Biological Target Interactions and Molecular Mechanisms of 2,4 Dimethyl 6 Piperidin 1 Yl Pyrimidine

Mechanisms of Enzyme Inhibition and Activation

Research into the specific enzymatic interactions of 2,4-DIMETHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is an emerging field. While direct studies on this compound are limited, the broader class of pyrimidine (B1678525) derivatives has been extensively investigated for its potential to modulate various enzyme systems.

Interaction with Kinases (e.g., FAK, EGFR, MAPK14)

The pyrimidine scaffold is a well-established core structure for the development of kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and survival. nih.govmdpi.com The 2,4-disubstituted pyrimidine nucleus is a common feature in many FAK inhibitors. mdpi.com These compounds typically bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate and thereby inhibiting its activity. mdpi.com While specific inhibitory data for this compound against FAK is not currently available, the structural motif suggests potential for such activity. Other 2,4-diaminopyrimidine derivatives have demonstrated potent FAK inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another tyrosine kinase that plays a significant role in cell growth and differentiation. researchgate.net Several pyrimidine-based molecules have been developed as EGFR inhibitors. researchgate.netfrontiersin.orgnih.gov For instance, pyrimidopyrimidine derivatives have been shown to selectively inhibit EGFR kinase activity. researchgate.net These inhibitors can block the phosphorylation of EGFR and downstream signaling pathways, such as the MAPK pathway. researchgate.net A cell-permeable, 4,6-disubstituted pyrimidine compound has been identified as a highly selective EGFR kinase inhibitor with an IC50 of 21 nM. selleckchem.com

Mitogen-Activated Protein Kinase 14 (MAPK14): MAPK14, also known as p38α, is a key enzyme in cellular responses to stress and inflammation. nih.govnih.gov Pyridinyl imidazole (B134444) compounds, which contain a pyrimidine-like ring system, are a known class of MAPK14 inhibitors. nih.gov Although specific studies on this compound are lacking, the general structural features of pyrimidine derivatives suggest they could be explored for MAPK14 inhibition.

Table 1: Examples of Pyrimidine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| 2,4-Dianilinopyrimidine Derivatives | FAK | Inhibition of FAK at nanomolar concentrations, leading to cell cycle arrest and apoptosis. mdpi.com |

| Pyrimidopyrimidines | EGFR | Selective inhibition of EGFR kinase, blocking downstream signaling and inhibiting tumor growth in vivo. researchgate.net |

| 4,6-Disubstituted Pyrimidines | EGFR | Highly selective inhibition of EGFR kinase with an IC50 of 21 nM. selleckchem.com |

| Pyridinyl Imidazoles | MAPK14/p38α | Inhibition of the p38 MAP kinase pathway. nih.gov |

Modulation of Phospholipases (e.g., NAPE-PLD)

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov The modulation of NAPE-PLD activity is of significant interest for therapeutic applications.

Recent studies have identified pyrimidine-4-carboxamides as potent and selective inhibitors of NAPE-PLD. nih.gov While these compounds are structurally distinct from this compound, this research highlights the potential of the broader pyrimidine class to interact with phospholipases. The investigation into the effects of this compound on NAPE-PLD and other phospholipases could be a valuable area for future research.

Inhibition of Other Enzymatic Systems (e.g., Kinesin Eg5, DnaG, SGLT2, Lipoxygenase)

The versatility of the pyrimidine scaffold allows for its interaction with a diverse range of other enzymatic systems.

Kinesin Eg5: This motor protein is essential for the formation of the bipolar spindle during mitosis, making it an attractive target for anticancer drug development. nih.govnih.govresearchgate.net Dihydropyrimidinones are a well-known class of Eg5 inhibitors. nih.govresearchgate.net These compounds allosterically bind to the Eg5 motor domain, inhibiting its ATPase activity and leading to mitotic arrest. nih.gov

DnaG: DnaG is a bacterial primase, an essential enzyme for DNA replication. While specific studies on the interaction of this compound with DnaG are not available, the pyrimidine core is a fundamental component of nucleobases and could potentially interact with enzymes involved in nucleic acid metabolism.

Sodium-Glucose Cotransporter 2 (SGLT2): SGLT2 is a key protein in the reabsorption of glucose in the kidneys, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govresearchgate.net Novel C-aryl glucoside SGLT2 inhibitors containing a pyrimidine motif have been designed and synthesized, demonstrating the potential for pyrimidine derivatives to target this transporter. nih.gov

Lipoxygenase: Lipoxygenases are enzymes involved in the metabolism of fatty acids and play a role in inflammatory responses. mdpi.comnih.gov Novel pyrimidine acrylamides have been synthesized and shown to act as inhibitors of lipoxygenase. nih.gov

Table 2: Examples of Pyrimidine Derivatives Targeting Other Enzymes

| Compound Class | Target Enzyme | Mechanism of Action |

|---|---|---|

| Dihydropyrimidinones | Kinesin Eg5 | Allosteric inhibition of ATPase activity, leading to mitotic arrest. nih.gov |

| Pyrimidinylmethylphenyl glucosides | SGLT2 | Inhibition of glucose reabsorption in the kidney. nih.gov |

| Pyrimidine Acrylamides | Lipoxygenase | Inhibition of fatty acid metabolism involved in inflammation. nih.gov |

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound with cell surface receptors is another important aspect of its potential biological activity.

G-Protein Coupled Receptor (GPCR) Interactions

GPCRs represent a large family of transmembrane receptors that play a crucial role in signal transduction. The activation of GPCRs by ligands triggers intracellular signaling cascades. nih.gov NAEs, the products of NAPE-PLD activity, are known to activate various GPCRs, including cannabinoid receptors. nih.gov While direct binding studies of this compound to GPCRs have not been reported, its potential to modulate NAPE-PLD suggests an indirect influence on GPCR signaling pathways.

Ion Channel Modulatory Effects

Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are critical for a wide range of physiological processes. nih.gov The NAEs can also modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1). nih.gov Pyrazolopyrimidines have been identified as potent stimulators for Transient Receptor Potential Canonical 3/6/7 (TRPC3/6/7) channels. nih.gov Although no direct evidence exists for the interaction of this compound with ion channels, the established activity of other pyrimidine derivatives suggests this is a plausible area for investigation.

Nuclear Receptor Activation (e.g., PPARα)

The activation of nuclear receptors is a significant mechanism through which small molecules can modulate gene expression and influence a wide range of physiological processes. Peroxisome proliferator-activated receptors (PPARs) are a key family of nuclear receptors that regulate lipid metabolism, inflammation, and cellular differentiation. While direct studies on this compound are not extensively documented, the pyrimidine-piperidine scaffold is present in molecules known to interact with these receptors.

PPARα, highly expressed in tissues with high fatty acid catabolism rates such as the liver, heart, and kidney, is a principal regulator of lipid homeostasis. nih.gov Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and β-oxidation. nih.gov Given the structural similarities of the pyrimidine-piperidine core to other known PPAR agonists, it is hypothesized that this compound could potentially act as a modulator of PPARα activity. The interaction would likely involve the ligand-binding domain of the receptor, leading to a conformational change, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

Hypothetical binding affinities and activation data for this compound with PPAR subtypes are presented below to illustrate potential selectivity.

Table 1: Hypothetical Binding Affinity and Activation of PPAR Subtypes by this compound

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | EC₅₀ (nM) |

|---|---|---|

| PPARα | 150 | 300 |

| PPARγ | 800 | 1200 |

Molecular Pathways Influenced by Pyrimidine-Piperidine Scaffolds

The pyrimidine-piperidine scaffold is a common motif in a variety of biologically active compounds, suggesting its potential to influence multiple molecular pathways. nih.govmdpi.com These pathways are crucial for cellular function, and their modulation can have significant therapeutic implications.

Compounds containing pyrimidine moieties are known to interfere with fundamental cellular processes such as nucleotide metabolism, which is essential for DNA and RNA synthesis. creative-proteomics.com By mimicking endogenous pyrimidines, these compounds can act as competitive inhibitors of enzymes involved in these pathways. creative-proteomics.com Furthermore, pyrimidine derivatives have been implicated in the modulation of signaling pathways related to cell proliferation and survival, such as kinase signaling cascades. ekb.eg

The piperidine (B6355638) component can also contribute to the interaction with various cellular targets, including G-protein coupled receptors (GPCRs) and ion channels, due to its basic nitrogen atom which can participate in key ionic interactions. researchgate.net The combination of these two scaffolds in this compound could therefore lead to a polypharmacological profile, affecting multiple pathways simultaneously. For instance, inhibition of dihydrofolate reductase by pyrimidine-containing compounds has been a successful strategy in antimicrobial and anticancer therapies. nih.gov

Table 2: Potential Molecular Pathways Modulated by Pyrimidine-Piperidine Scaffolds

| Pathway | Potential Effect | Key Mediators |

|---|---|---|

| Nucleotide Synthesis | Inhibition | Dihydrofolate Reductase, Thymidylate Synthase |

| Kinase Signaling | Modulation | EGFR, VEGFR |

Elucidation of Molecular Mechanisms Through Advanced Biochemical and Biophysical Assays

To rigorously define the molecular mechanisms of action for a compound like this compound, a suite of advanced biochemical and biophysical assays is required. These techniques provide detailed insights into drug-target interactions, binding kinetics, and the functional consequences of these interactions.

Biochemical assays are fundamental for determining the effect of a compound on enzyme activity or receptor binding. For instance, enzyme-linked immunosorbent assays (ELISAs) and radioligand binding assays can quantify the affinity and selectivity of the compound for its target proteins. High-throughput screening (HTS) platforms often utilize such assays to rapidly screen large compound libraries.

Biophysical techniques offer a deeper understanding of the physical principles governing molecular interactions. Some key methods include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Surface Plasmon Resonance (SPR): SPR allows for the real-time analysis of binding kinetics, providing association (kon) and dissociation (koff) rate constants, which are crucial for understanding the duration of the drug-target interaction.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy: These structural biology techniques can provide atomic-level resolution of the compound bound to its target protein. This information is invaluable for understanding the specific molecular interactions that drive binding and for guiding further structure-activity relationship (SAR) studies.